THOS Streptonigrin

Beschreibung

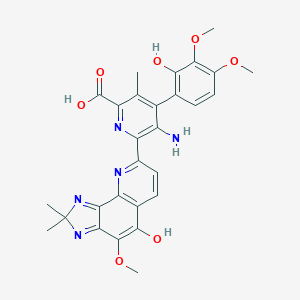

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

15964-31-5 |

|---|---|

Molekularformel |

C28H27N5O7 |

Molekulargewicht |

545.5 g/mol |

IUPAC-Name |

5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-6-(5-hydroxy-4-methoxy-2,2-dimethylimidazo[4,5-h]quinolin-8-yl)-3-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C28H27N5O7/c1-11-16(12-8-10-15(38-4)25(39-5)23(12)34)17(29)20(31-18(11)27(36)37)14-9-7-13-19(30-14)21-22(26(40-6)24(13)35)33-28(2,3)32-21/h7-10,34-35H,29H2,1-6H3,(H,36,37) |

InChI-Schlüssel |

SQQXRXKYTKFFSM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |

Kanonische SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |

Andere CAS-Nummern |

15964-31-5 |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for Streptonigrin and Its Analogues

Total Syntheses of Streptonigrin (B15502)

The journey towards the total synthesis of Streptonigrin has involved the development of diverse strategies, each contributing to a deeper understanding of its chemical reactivity and providing pathways for analogue synthesis.

Seminal Approaches to Streptonigrin Total Synthesis

Early synthetic efforts laid the groundwork for future advancements. The structural elucidation of Streptonigrin was significantly aided by chemical degradation studies and spectroscopic analyses conducted by researchers like Rao, Biemann, and Woodward. Subsequently, pioneering total syntheses emerged, demonstrating the feasibility of constructing the molecule's complex framework.

One notable early approach, reported by Weinreb and colleagues, utilized an imino Diels-Alder cycloaddition to forge the substituted pyridine (B92270) C-ring. This strategy was complemented by a modified Friedländer synthesis for the annulation of the quinoline (B57606) AB ring system, effectively assembling key portions of the molecule researchgate.nettotal-synthesis.com. Another significant early contribution came from Boger and coworkers, who employed inverse-electron demand Diels-Alder reactions involving 1,2,4-triazines to construct the pyridine core, showcasing the power of cycloaddition chemistry in natural product synthesis total-synthesis.commit.edu. These seminal works established foundational methodologies for assembling the Streptonigrin skeleton.

Modern Methodologies in Streptonigrin Total Synthesis

More recent synthetic endeavors have focused on improving efficiency, convergence, and stereochemical control. A highly influential modern strategy was developed by Donohoe and his research group, which employed ring-closing metathesis (RCM) as a key step for the de novo construction of the pentasubstituted pyridine fragment acs.orgnih.govacs.orgresearchgate.netnih.govgalchimia.comamazonaws.com. This approach allowed for the assembly of the core tetracyclic framework at a late stage, thereby facilitating extensive derivatization for analogue preparation.

Table 1: Key Metrics of Modern Streptonigrin Total Synthesis

| Synthesis Group | Key Methodology | Number of Linear Steps | Overall Yield | Starting Material Example |

| Donohoe et al. | Ring-Closing Metathesis (RCM) | 14 | 11% | Ethyl glyoxalate |

Enantioenriched Synthetic Intermediates in Streptonigrin Synthesis

A critical aspect of modern synthesis is the ability to control stereochemistry. For Streptonigrin, this primarily involves the axial chirality present in the biaryl linkage between the pyridine and phenyl rings. Donohoe's group made a breakthrough by developing methods to prepare enantioenriched synthetic intermediates. Through the assessment of various chiral ligands in an asymmetric Suzuki-Miyaura cross-coupling reaction, they successfully generated intermediates with up to 42% enantiomeric excess (ee) acs.orgnih.govresearchgate.net. This achievement was pivotal for enabling the synthesis of enantiomerically enriched Streptonigrin and its analogues, opening new avenues for exploring the stereochemical requirements for biological activity.

Table 2: Enantioselective Synthesis of Streptonigrin Intermediates

| Synthetic Step/Reaction Type | Chiral Ligand Screening | Achieved Enantiomeric Excess (ee) | Significance |

| Asymmetric Suzuki-Miyaura cross-coupling | Various | Up to 42% | Preparation of enantioenriched intermediates for Streptonigrin and analogues |

Construction of Core Ring Systems in Streptonigrin and Derivatives

The synthesis of Streptonigrin necessitates robust strategies for building its characteristic ring systems: the quinoline-5,8-dione (AB rings) and the substituted pyridine (C ring), as well as their linkage.

Pyrido[2,3-b]pyridine Fragment Formation

The central pyridine ring (C ring) of Streptonigrin is highly substituted and requires precise construction. As mentioned, modern syntheses have prominently featured ring-closing metathesis (RCM) for the efficient formation of this pentasubstituted pyridine core acs.orgnih.govacs.orgresearchgate.netnih.govgalchimia.comamazonaws.com. This strategy allows for the precise placement of substituents and the formation of the pyridine ring from acyclic precursors.

Historically, Diels-Alder reactions , particularly inverse-electron demand variants involving heterocyclic azadienes such as 1,2,4-triazines, have been employed to construct pyridine rings in the context of Streptonigrin synthesis total-synthesis.commit.edu. These cycloaddition strategies offer a convergent pathway to assemble the aromatic pyridine system.

Quinoline System Elaboration

The quinoline-5,8-dione moiety (AB rings) is another critical structural element. Classical methods for quinoline synthesis, such as the Friedländer condensation , have been adapted and employed for constructing this part of the Streptonigrin framework researchgate.netheteroletters.org. In some synthetic routes, the Conrad-Limpach reaction has been utilized as an alternative to the Friedländer methodology for assembling the quinoline segment researchgate.netnih.gov.

Table 3: Key Ring Formation Strategies in Streptonigrin Synthesis

| Ring System/Fragment | Primary Synthetic Methodologies | Key Reaction Type |

| Pyridine (C ring) | Ring-Closing Metathesis (RCM), Inverse-Electron Demand Diels-Alder (with triazines) | Olefin metathesis, Cycloaddition |

| Quinoline (AB rings) | Friedländer synthesis, Conrad-Limpach reaction | Cyclocondensation |

| Biaryl Linkage (C-D) | Suzuki-Miyaura cross-coupling, Asymmetric Suzuki-Miyaura cross-coupling (for enantiocontrol) | Palladium-catalyzed cross-coupling |

Compound List:

Streptonigrin

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions in Streptonigrin Analogues

Palladium-catalyzed cross-coupling reactions are instrumental in assembling the complex carbon skeleton of streptonigrin and its analogues. These reactions are crucial for forming carbon-carbon (C-C) bonds, a fundamental transformation in constructing intricate molecular architectures. Specifically, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to link biaryl fragments and construct the C-ring of streptonigrin. For instance, the coupling of o-nitrophenyl triflates with various substrates via Heck reactions, followed by reduction and cyclization, has been used to access substituted 2-hydroxyquinolines, which are key intermediates for the AB ring system of streptonigrin. The development of efficient pathways to pentasubstituted pyridine intermediates has also relied on palladium-catalyzed cross-coupling, including asymmetric Suzuki-Miyaura coupling reactions to prepare enantioenriched intermediates.

Synthesis of Streptonigrin Derivatives and Analogues

The synthesis of streptonigrin derivatives and analogues has been a significant area of research, aiming to explore structure-activity relationships and develop compounds with enhanced therapeutic properties.

Preparation of Isoquinoline (B145761) Analogues and Their Structural Variations

Analogues of streptonigrin where the quinoline ring (ring B) is replaced by an isoquinoline moiety have been synthesized and evaluated. In these studies, the substituted pyridine of ring C has been modified with phenyl, nitrophenyl, aminophenyl, or benzyl (B1604629) functions. The resulting 1-substituted isoquinoline-5,8-diones, often featuring 7-amino or 6-(alkylamino) groups, have demonstrated varying levels of antimicrobial and root-growth inhibitory activities compared to streptonigrin. Notably, isoquinoline analogues with nitrophenyl or benzyl substituents exhibited higher antibacterial activity than phenyl-substituted counterparts, and many showed comparable or superior root-growth inhibition activity to streptonigrin itself. These structural variations highlight the importance of the aminoquinone function for activity and offer avenues for further medicinal chemistry exploration.

Synthesis of Streptonigrin Amide Derivatives via Chemoselective Condensation

The synthesis of streptonigrin amide derivatives has been achieved through chemoselective condensation reactions. One method utilizes 3,3'-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione) (PPBTT) as a condensing agent, which allows for the efficient and chemoselective formation of amide bonds without the need for protecting groups. This approach has been successful in synthesizing novel streptonigrin 2-amide derivatives. The low nucleophilicity of streptonigrin's amino groups, attributed to steric hindrance, influences the condensation process. Earlier methods involving the reaction of streptonigrin with carboxylic acid chlorides under Schotten-Baumann conditions yielded amides in moderate to low yields, with some derivatives proving difficult to synthesize.

Methodologies for Streptonigrin Alkyl Ether Synthesis

The synthesis of streptonigrin alkyl ethers has been explored, often involving the alkylation of streptonigrin derivatives. For example, a method has been developed for synthesizing streptonigrin 8'-O-alkyl ethers by alkylating the diphenylmethyl ester of streptonigrin, followed by deprotection of the carboxylic group. Hydrogenation over palladium has been used to deblock the carboxylic group of 8'-O-methylstreptonigrin diphenylmethyl ester, leading to the formation of 8'-O-methylstreptonigrone. Similarly, streptonigrin itself can be transformed into streptonigrone via hydrogenation over Pd-black. Further methylation of streptonigrone has yielded various N- and O-methylated derivatives, such as 5',5'-N-dimethyl-2',8'-O-dimethylstreptonigrone and 1',5',5'-tri-N-trimethyl-8'-O-methylstreptonigrone.

Development of Streptonigrone and its Derivatives

Streptonigrone is a derivative of streptonigrin that has been synthesized through various chemical transformations. One method involves the transformation of streptonigrin into streptonigrone via a flavin reductase-mediated, flavin-catalyzed oxidative decarboxylation process using atmospheric oxygen. This mild and efficient procedure can also be applied to other picolinic acid derivatives. Streptonigrone has also been synthesized via a total synthesis approach incorporating a one-step synthesis of substituted pyridones, utilizing a Conrad-Limpach reaction for quinoline segment assembly and an anionic sequence for pyridone functionalization. Furthermore, streptonigrin can be transformed into streptonigrone by hydrogenation over palladium. Methylation of streptonigrone leads to further derivatives, such as N,N-dimethyl and N,N,N-trimethyl streptonigrone analogues.

Molecular Mechanisms of Streptonigrin Action

Interaction with Nucleic Acids and Induction of DNA Damage

THOS Streptonigrin (B15502) exerts its cytotoxic effects largely through its ability to compromise the integrity of cellular genetic material. This involves direct damage to the DNA structure and the inhibition of essential enzymatic processes that govern DNA replication and transcription. researchgate.netresearchgate.net

Mechanisms of DNA Strand Scission

The capacity of THOS Streptonigrin to induce breaks in DNA strands is a cornerstone of its biological activity. nih.gov This process is not direct but requires the metabolic activation of the molecule. The mechanism involves several key steps:

Reductive Activation : The quinone moiety of streptonigrin is reduced, often by cellular reductases like NAD(P)H:quinone oxidoreductase (NQO1), to form a semiquinone radical. nih.govbioaustralis.com

Generation of Reactive Oxygen Species (ROS) : In the presence of molecular oxygen, this semiquinone radical participates in redox cycling, transferring an electron to oxygen to generate superoxide (B77818) radicals (O₂⁻). nih.govpnas.org

Role of Metal Ions : The process is significantly enhanced by the presence of transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). cdnsciencepub.comresearchgate.net Streptonigrin forms a complex with these metal ions, which then localizes on the DNA. asm.org

DNA Damage : The generated superoxide can lead to the formation of more potent ROS, such as the hydroxyl radical (•OH), via metal-catalyzed reactions like the Fenton and Haber-Weiss reactions. researchgate.netnih.gov These highly reactive species then attack the deoxyribose backbone of DNA, leading to single- and double-strand breaks. cdnsciencepub.comnih.gov Some research suggests that streptonigrin complexed with iron can directly reduce bound oxygen to a ferryl species, which then oxidizes adjacent DNA without the release of intermediate ROS like hydrogen peroxide, allowing it to bypass cellular antioxidant defenses. nih.gov

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1 | Bioreduction of the quinone moiety. | Streptonigrin, Cellular Reductases (e.g., NQO1) |

| 2 | Formation of a semiquinone radical. | Streptonigrin semiquinone |

| 3 | Electron transfer to molecular oxygen. | Oxygen (O₂), Superoxide radical (O₂⁻) |

| 4 | Metal ion-catalyzed formation of hydroxyl radicals. | Iron (Fe²⁺), Copper (Cu²⁺), Hydrogen Peroxide (H₂O₂), Hydroxyl radical (•OH) |

| 5 | Oxidative attack on the DNA backbone. | DNA, Hydroxyl radical (•OH) |

Inhibition of Deoxyribonucleic Acid and Ribonucleic Acid Synthesis Pathways

A direct consequence of the DNA damage inflicted by this compound is the profound inhibition of both DNA and ribonucleic acid (RNA) synthesis. researchgate.netumich.edu Studies have demonstrated that streptonigrin effectively halts the incorporation of nucleotide precursors into newly synthesized DNA and RNA strands in various cell types. umich.eduasm.org This inhibition is not due to a direct interaction with the polymerase enzymes themselves, but rather is a secondary effect of the template DNA being heavily damaged. The presence of strand breaks and adducts prevents the proper functioning of DNA and RNA polymerases, thereby arresting replication and transcription. researchgate.net

Modulation of Topoisomerase II Activity

Beyond direct strand scission, this compound also targets topoisomerase II, a critical enzyme for managing DNA topology. researchgate.netnih.gov Streptonigrin acts as a topoisomerase II poison, meaning it does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the broken DNA ends. nih.govresearchgate.net By preventing the re-ligation of these breaks, streptonigrin converts a temporary enzymatic step into a permanent double-strand DNA lesion. nih.gov

Interestingly, streptonigrin induces a unique pattern of DNA cleavage by topoisomerase II, distinct from other inhibitors. nih.gov It shows a preference for a thymine (B56734) at position +2 and an adenine (B156593) at position +3 relative to the cleavage site. nih.gov Unlike many topoisomerase II poisons, streptonigrin is not a DNA intercalator. Instead, it is thought to bind to the minor groove of the DNA, and this specific binding mode may determine its unique influence on the enzyme's sequence specificity. nih.govingentaconnect.com

Investigation of Chromosomal Damage Mechanisms

The DNA lesions induced by this compound manifest at the macroscopic level as significant chromosomal damage. nih.gov The compound is a potent clastogen, meaning it causes breaks and structural aberrations in chromosomes. researchgate.net Studies in various cell lines have documented a range of chromosomal abnormalities following treatment with streptonigrin, including: researchgate.netconicet.gov.arbvsalud.org

Chromosome and Chromatid Breaks : Simple fractures of the chromosome or individual chromatids.

Exchanges : Rearrangements resulting from the incorrect rejoining of broken chromosome ends.

Sister Chromatid Exchanges (SCEs) : An exchange of genetic material between the two identical sister chromatids. Streptonigrin is a potent inducer of SCEs. researchgate.net

Telomere Dysfunction : Research has shown that streptonigrin can induce persistent telomere instability, leading to aberrations such as telomere loss, fusions, and extra-chromosomal telomeric signals. conicet.gov.arnih.gov

This widespread chromosomal damage contributes significantly to the cytotoxic and anti-proliferative effects of the compound.

| Type of Damage | Description | Reference |

|---|---|---|

| Clastogenesis | Induction of breaks in chromosomes. | nih.gov |

| Sister Chromatid Exchanges (SCEs) | Reciprocal exchanges of DNA between sister chromatids. | researchgate.net |

| Telomere Dysfunction | Induction of telomere loss, fusions, and other instabilities. | conicet.gov.arnih.gov |

| Chromatid-type Aberrations | Damage occurring in the G2 phase of the cell cycle, affecting single chromatids. | researchgate.net |

Redox Cycling and Metal Ion Involvement in Biological Activity

The chemical reactivity of this compound, which underpins its biological effects, is dominated by the properties of its quinone structure and its ability to chelate metal ions. bioaustralis.comagscientific.com

Electron Transfer Processes of the Quinone Moiety

The quinoline-5,8-dione core of streptonigrin is an ideal structure for facilitating electron transfer reactions, a process known as redox cycling. nih.govpnas.org This process is initiated when the quinone accepts one or two electrons from cellular reducing agents, such as NADH or NADPH, a reaction often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase. researchgate.netbioaustralis.com

This reduction forms a highly reactive semiquinone radical intermediate. nih.gov In an aerobic environment, this semiquinone can readily transfer its extra electron to molecular oxygen (O₂), regenerating the original quinone and producing a superoxide anion radical (O₂⁻). nih.gov This cycle can repeat, leading to the continuous generation of superoxide as long as reducing equivalents are available.

The involvement of metal ions is critical to this process. Streptonigrin is a potent metal-chelating agent, forming stable complexes with divalent and trivalent cations like Fe²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.netusf.edu The formation of these metal-streptonigrin complexes significantly influences the redox potential of the quinone and can localize the molecule on DNA, thereby concentrating the damaging ROS in close proximity to the genetic material. asm.org Electron spin resonance spectroscopy has shown that metal binding alters the electron spin density of the semiquinone radical, confirming a direct electronic interaction between the metal ion and the quinone system. nih.gov

Requirement for Iron and Oxygen in Streptonigrin Activity

The biological activity of this compound is critically dependent on the presence of both iron and oxygen. nih.govresearchgate.netpnas.org In vitro studies have demonstrated that Streptonigrin induces the nicking of plasmid DNA, a process that requires not only the reduction of the compound but also the presence of both oxygen and ferrous iron (Fe²+). pnas.orgpnas.org The bactericidal efficacy of Streptonigrin is directly correlated with the intracellular iron concentration; its killing effect increases with greater iron uptake by cells. asm.org Conversely, its effectiveness is significantly diminished in iron-starved bacterial mutants that are unable to import iron. asm.orgcdnsciencepub.com

This iron dependency is highlighted by the observation that mutants with unregulated iron over-import are hypersensitive to Streptonigrin. pnas.org Furthermore, the antibiotic's lethality can be blocked by the use of cell-permeable iron chelators, which sequester intracellular iron. pnas.orgcaymanchem.com The requirement for oxygen is equally crucial, as Streptonigrin shows no impact on cell viability under anoxic (oxygen-free) conditions. pnas.org This dual requirement for both iron and oxygen is a cornerstone of its mechanism of action, linking its function to cellular redox processes and metal ion availability. pnas.orgnih.gov

Direct Reduction of Bound Oxygen to Reactive Species

A distinctive feature of Streptonigrin's mechanism is its method of generating reactive oxygen species (ROS). Unlike typical redox-cycling compounds such as menadione (B1676200), which produce significant amounts of diffusible ROS like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), Streptonigrin is a poor generator of these free intermediates. nih.govpnas.orgpnas.org Instead of releasing ROS into the cellular environment, the Streptonigrin-iron complex appears to bind directly to DNA. pnas.orgpnas.org

In vitro experiments indicate that the quinone moiety of Streptonigrin facilitates the transfer of electrons through the adjacent, chelated iron atom to a bound oxygen molecule. nih.govresearchgate.net This process results in the direct reduction of the bound oxygen to a highly reactive ferryl species, which then oxidizes the adjacent DNA without releasing superoxide or hydrogen peroxide. nih.govpnas.orgnih.gov This is supported by the finding that catalase, an enzyme that neutralizes hydrogen peroxide, has no effect on the DNA nicking caused by Streptonigrin. nih.govpnas.orgpnas.org This "stealth" mechanism allows Streptonigrin to damage DNA directly and efficiently, bypassing the cell's primary enzymatic defenses against diffusible ROS and avoiding the activation of cellular stress responses like the OxyR or SoxRS systems. nih.govpnas.orgnih.gov

Chelation and Influence of Various Metal Ions (e.g., zinc, copper, manganese, cadmium, gold)

Streptonigrin possesses the ability to chelate a variety of metal ions, and this interaction is fundamental to its biological activity. usf.eduresearchgate.netbioaustralis.com Spectral analysis has confirmed that Streptonigrin interacts with several divalent cations, including zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺). nih.gov The binding of these transition metal ions can accelerate Streptonigrin-mediated DNA scission. usf.edunih.gov For instance, the presence of zinc, copper, or manganese enhances the cleavage of supercoiled DNA into nicked and linear forms, although the cleavage patterns can be influenced by the specific metal ion present. nih.gov

Titration experiments indicate the formation of 1:1 complexes between Streptonigrin and metal ions like zinc. nih.gov However, further spectral shifts occur until a higher molar ratio is reached, suggesting more complex interactions. nih.gov Crucially, Streptonigrin's interaction with DNA is significantly enhanced in the presence of a metal ion; it interacts only weakly with DNA on its own. nih.govresearchgate.net Studies have shown that for effective complexation with DNA, one molecule of Streptonigrin requires multiple moles of a metal ion such as zinc. nih.gov The activity of Streptonigrin has been linked to the presence of not only iron, zinc, and copper but also cadmium and gold. researchgate.net

| Metal Ion | Interaction with Streptonigrin | Effect on Activity | Reference |

| Iron (Fe²⁺/Fe³⁺) | Forms a complex essential for activity. pnas.orgasm.org | Required for DNA damage and bactericidal effects. pnas.orgpnas.orgasm.org | pnas.orgpnas.orgasm.org |

| Zinc (Zn²⁺) | Forms a 1:1 complex, with further interactions at higher molar ratios. nih.gov | Enhances interaction with and cleavage of DNA. nih.govnih.gov | nih.govnih.gov |

| Copper (Cu²⁺) | Interacts with Streptonigrin, indicated by spectral shifts. nih.gov | Accelerates and enhances DNA cleavage. usf.edunih.gov | usf.edunih.govnih.gov |

| Manganese (Mn²⁺) | Interacts with Streptonigrin. nih.gov | Enhances DNA cleavage. nih.govnih.gov | nih.govnih.gov |

| Cadmium (Cd²⁺) | Activity linked to its presence. researchgate.net | Implicated in the biological action of Streptonigrin. | researchgate.net |

| Gold (Au³⁺) | Activity linked to its presence. researchgate.net | Implicated in the biological action of Streptonigrin. | researchgate.net |

| Calcium (Ca²⁺) | No interaction observed. nih.gov | Does not influence activity. | nih.gov |

| Magnesium (Mg²⁺) | No interaction observed. nih.gov | No enhancement of DNA cleavage. nih.govnih.gov | nih.govnih.gov |

Cellular Signaling Pathway Modulation

Inhibition of Nitric Oxide-Dependent Soluble Guanylyl Cyclase Activation

Streptonigrin has been identified as an inhibitor of the nitric oxide (NO) signaling pathway. wikipedia.orgguidetomalariapharmacology.org Specifically, it targets the activation of soluble guanylyl cyclase (sGC), a key enzyme in this pathway. nih.govuni.lu Research on human platelet sGC revealed that while Streptonigrin (at concentrations of 0.1-5 µM) has no effect on the enzyme's basal activity, it effectively inhibits its activation by the NO donor sodium nitroprusside in a concentration-dependent manner, with a reported IC₅₀ value of 4.16 µM. nih.gov

Furthermore, Streptonigrin at 10 µM was shown to inhibit the activation of sGC by a direct NO donor, spermine-NONO, by 28%. nih.gov However, it does not influence the stimulation of sGC by protoporphyrin IX, an NO-independent activator. nih.gov This indicates that Streptonigrin's inhibitory action is specific to the NO-dependent activation of the enzyme. nih.gov Studies comparing Streptonigrin and its derivatives found no correlation between the inhibition of NO-stimulated sGC activity and the cytotoxic effects of these compounds, suggesting that sGC inhibition is a distinct biochemical effect and not the primary mechanism of Streptonigrin's antitumor action. nih.gov

Interference with β-catenin/Tcf Complex Formation

Streptonigrin functions as a negative regulator of the Wnt/β-catenin signaling pathway, which is implicated in various forms of carcinogenesis. nih.govspandidos-publications.com Its mechanism involves the inhibition of the transcriptional activity of the β-catenin/T-cell factor (Tcf) complex. nih.govunige.ch This inhibitory effect has been observed in cancer cells where the β-catenin pathway is constitutively active. nih.gov

Electrophoresis mobility shift assays have demonstrated that Streptonigrin suppresses the binding of Tcf complexes to their specific DNA-binding sites. nih.gov It has been shown to interfere with the formation of the β-catenin/Tcf complex with DNA. researchgate.net One study reported that Streptonigrin at a concentration of 5 µM caused an 86% inhibition of β-catenin/Tcf-DNA complex formation. researchgate.net This disruption of the transcriptional complex prevents the expression of downstream target genes that drive cell proliferation, linking this inhibitory mechanism to Streptonigrin's cytotoxic effects in β-catenin-activated cancer cells. nih.govresearchgate.net

Suppression of TCF4/TWIST1-Mediated Gene Expression

Expanding on its role in signaling modulation, Streptonigrin directly targets the interaction between two key transcription factors: Transcription Factor 4 (TCF4) and Twist Family BHLH Transcription Factor 1 (TWIST1). iiarjournals.orgiiarjournals.orgresearchgate.net The TCF4/TWIST1 complex is known to drive the expression of genes associated with the epithelial-mesenchymal transition (EMT), a process involved in cancer progression. iiarjournals.orgmdpi.comnih.gov

In vitro assays, including co-immunoprecipitation and GST pull-down assays, have confirmed that Streptonigrin directly inhibits the physical interaction between TCF4 and TWIST1 in a dose-dependent manner. iiarjournals.orgnih.gov This disruption of the TCF4/TWIST1 complex leads to the suppression of its transcriptional activity. iiarjournals.orgresearchgate.net Consequently, the expression of downstream target genes regulated by this complex is decreased. A notable target is Parathyroid hormone-like hormone (PTHLH), the expression of which is reduced in Streptonigrin-treated lung cancer cells. iiarjournals.orgiiarjournals.org Streptonigrin also suppresses the expression of other EMT-promoting genes, such as vimentin (B1176767) and N-cadherin (CDH2), in response to TGF-β1 signaling. iiarjournals.orgiiarjournals.org This action demonstrates a specific mechanism by which Streptonigrin can counteract cellular processes that contribute to cancer progression. medkoo.com

| Target Pathway/Complex | Effect of Streptonigrin | Key Findings | Reference |

| NO-sGC Signaling | Inhibition | Inhibits NO-dependent activation of sGC with an IC₅₀ of 4.16 µM. nih.gov | wikipedia.orgnih.gov |

| β-catenin/Tcf Complex | Interference/Inhibition | Inhibits Tcf complex binding to DNA; 86% inhibition at 5 µM. nih.govresearchgate.net | nih.govresearchgate.net |

| TCF4/TWIST1 Interaction | Direct Inhibition | Dose-dependently inhibits the physical interaction between TCF4 and TWIST1. iiarjournals.orgnih.gov | iiarjournals.orgnih.gov |

| TCF4/TWIST1-mediated Gene Expression | Suppression | Decreases expression of target genes including PTHLH, vimentin, and N-cadherin. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org |

Mechanistic Investigations of Streptonigrin S Biological Activities

Bactericidal Activity and Underlying Mechanisms

Streptonigrin (B15502) exhibits bactericidal activity, meaning it actively kills bacteria rather than merely inhibiting their growth. The precise mechanisms underlying this lethality are multifaceted and involve interactions with cellular components, particularly in the presence of specific metal ions.

Distinctive Mechanisms of Action in Bacterial Eradication

Research indicates that streptonigrin's bactericidal action is significantly dependent on the presence of extracellular iron nih.govasm.org. While other redox-cycling agents, such as menadione (B1676200), are known to generate reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, which then lead to hydroxyl radical formation via the Fenton reaction, streptonigrin's mechanism appears distinct pnas.orgnih.gov. Studies suggest that streptonigrin, when reduced by cellular components in the presence of iron, can form a bound ferryl radical without necessarily releasing ROS into the extracellular environment pnas.org. This bound radical can then directly damage cellular targets, such as DNA pnas.orgresearchgate.net.

Specifically, streptonigrin has been shown to induce DNA cleavage by complexing with DNA and topoisomerase II researchgate.netcaymanchem.comnih.gov. This process is often facilitated by metal ions, particularly Fe²⁺, which can accelerate SN-mediated DNA scission in the presence of reducing agents like NADH usf.edu. The interaction with iron is crucial; strains deficient in iron uptake or utilization show reduced susceptibility to streptonigrin, and conversely, increased iron availability correlates with enhanced killing nih.govasm.org. Furthermore, streptonigrin has been observed to inhibit DNA synthesis and reduce bacterial survival in S. typhimurium caymanchem.com. The mechanism is thought to involve the formation of metal-semiquinone forms of the drug upon reduction by NADH, which then leads to DNA damage usf.edu. This contrasts with menadione, which is bacteriostatic, highlighting a key difference in how these redox-active compounds exert their effects pnas.orgnih.gov.

Comparative Analysis of Bactericidal versus Bacteriostatic Effects

The distinction between bactericidal and bacteriostatic antibiotics is critical, with bactericidal agents being particularly valuable for treating severe infections pnas.org. Streptonigrin falls into the bactericidal category, a characteristic that distinguishes it from many other redox-cycling agents, such as menadione, which are typically bacteriostatic pnas.orgnih.gov.

While both streptonigrin and menadione are redox-cycling compounds, their mechanisms diverge in terms of ROS generation and cellular impact. Menadione, upon oxidation, generates superoxide, which can lead to hydrogen peroxide and subsequently hydroxyl radicals, causing widespread cellular damage pnas.orgnih.gov. Streptonigrin, however, is a surprisingly poor generator of extracellular ROS compared to menadione pnas.orgnih.gov. Despite this, streptonigrin's killing of E. coli requires oxygen, and its effectiveness is iron-dependent nih.govasm.org. The proposed "stealth" mechanism suggests that streptonigrin generates reactive species that are largely bound to the molecule itself, leading to direct damage of cellular components like DNA without significant extracellular ROS leakage pnas.org. This targeted damage, rather than general oxidative stress, may contribute to its bactericidal potency. The ability to kill bacteria, especially those with defenses against oxidative stress, makes streptonigrin a subject of interest for understanding fundamental differences between bactericidal and bacteriostatic actions pnas.orgnih.gov.

Antitumor Properties: Cellular and Biochemical Underpinnings

Streptonigrin possesses significant antitumor activity, acting through various cellular and biochemical pathways to inhibit cancer cell growth and proliferation. Its mechanisms involve DNA damage, enzyme inhibition, and modulation of signaling pathways critical for cancer progression and associated conditions like cachexia.

Mechanisms of Antineoplastic Effects on Cancer Cells

Streptonigrin's antineoplastic effects are mediated through several key mechanisms. A primary mode of action involves direct damage to DNA. Streptonigrin complexes with DNA and the enzyme topoisomerase II, leading to DNA cleavage and inhibition of DNA replication and RNA synthesis researchgate.netcaymanchem.comnih.gov. This DNA damage can trigger cell cycle arrest and apoptosis.

Furthermore, streptonigrin has been identified as an inhibitor of the SUMO-specific protease SENP1 nih.govacs.orgmedchemexpress.com. By inhibiting SENP1, streptonigrin leads to increased global SUMOylation levels and a reduction in the protein level of hypoxia-inducible factor 1α (HIF1α) nih.govacs.org. HIF1α is a transcription factor involved in cellular responses to hypoxia and plays a role in various cancers, promoting angiogenesis, cell survival, and metastasis nih.govacs.org. The reduction of HIF1α by streptonigrin could therefore contribute to its antitumor effects by suppressing these pro-cancerous processes.

Additionally, streptonigrin has been shown to inhibit the interaction between transcription factors TCF4 and TWIST1 nih.goviiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.net. This interaction is crucial for the transcriptional regulation of genes involved in cancer progression and cachexia. Streptonigrin's interference with this complex can lead to downstream effects on gene expression that are detrimental to cancer cell survival and growth. Its ability to induce DNA strand breaks after reduction with NADH, as well as its inhibition of topoisomerase II, further underscores its genotoxic and cytotoxic impact on cancer cells researchgate.net.

Anti-Cachectic Performance in Lung Cancer Models Through Transcriptional Regulation

Cachexia, a debilitating wasting syndrome associated with advanced cancer, significantly worsens prognosis, particularly in lung cancer nih.goviiarjournals.orgiiarjournals.org. Streptonigrin has demonstrated potent anti-cachectic effects in lung cancer models, primarily by modulating transcriptional regulation pathways.

Research has shown that streptonigrin inhibits the interaction between the transcription factors TCF4 and TWIST1 nih.goviiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.net. This complex is known to transcriptionally regulate the expression of parathyroid hormone-like hormone (PTHLH) in response to transforming growth factor-beta 1 (TGF-β1) signaling nih.goviiarjournals.orgiiarjournals.org. PTHLH, and its protein product PTHrP, are implicated in cancer-associated cachexia, contributing to the wasting of skeletal muscle and adipose tissue nih.goviiarjournals.orgiiarjournals.org.

In lung cancer models, streptonigrin treatment led to a decrease in PTHLH mRNA expression in cancer cells nih.goviiarjournals.orgiiarjournals.org. This transcriptional suppression, mediated by the inhibition of the TCF4/TWIST1 complex, resulted in a significant reduction in the expression of proteolysis-related genes in skeletal muscle and browning-related genes in white adipose tissues of tumor-bearing mice nih.goviiarjournals.orgiiarjournals.org. Consequently, streptonigrin mitigated the wasting of skeletal muscle and adipose tissue characteristic of cachexia nih.goviiarjournals.orgiiarjournals.org. These findings highlight streptonigrin's potential as a therapeutic agent not only for cancer itself but also for managing its severe metabolic complications like cachexia, by targeting specific transcriptional regulatory networks.

Biosynthesis of Streptonigrin and Its Natural Derivatives

Identification and Characterization of the Biosynthetic Gene Cluster in Streptomyces flocculus

The complete biosynthetic gene cluster responsible for streptonigrin (B15502) production in Streptomyces flocculus CGMCC4.1223 has been identified through comprehensive genome scanning and subsequent gene inactivation studies nih.govnih.govacs.orgdovepress.com. This cluster encompasses approximately 48 genes, which collectively orchestrate the assembly and tailoring of the streptonigrin molecule nih.govacs.orgdovepress.com. The characterization of this gene cluster has been foundational in proposing the step-by-step biochemical pathway and pinpointing the specific enzymatic machinery involved in the post-assembly modifications of streptonigrin nih.govacs.org.

Enzymatic Components and Their Functional Roles

Several enzymes have been identified and biochemically characterized for their critical roles in the streptonigrin biosynthetic pathway:

StnA (Streptonigrin Methylesterase A): This enzyme functions as an α/β-hydrolase and is essential for the de-esterification of intermediate compounds within the pathway researchgate.netresearchgate.netnih.gov. Despite a lack of significant sequence homology to known α/β-fold hydrolases, StnA exhibits typical hydrolytic activity and possesses a distinctive substrate binding pocket located within its cap domain researchgate.netnih.gov.

StnQ2: Identified as a methyltransferase, StnQ2 contributes to the methylation steps in streptonigrin biosynthesis researchgate.netresearchgate.net. It has been demonstrated to catalyze the methylation of both hydroxyl and carboxyl groups, thereby functionalizing the streptonigrin skeleton researchgate.netresearchgate.net.

StnF2: This enzyme is characterized as a leucine (B10760876) carboxyl methyltransferase, responsible for a specific methylation event on lavendamycin (B1674582), a known intermediate in the pathway nih.govacs.org.

StnB1/B2 System: This dioxygenase system, which contains a [2Fe-2S] cluster, catalyzes a regiospecific cleavage of the N–C8′ bond within the indole (B1671886) ring of the methyl ester of lavendamycin nih.govacs.org.

StnK2: Functioning as a Pictet–Spenglerase (PSase), StnK2 catalyzes the formation of a tetrahydro-β-carboline (TH-βC) scaffold. This scaffold is a vital intermediate in streptonigrin biosynthesis, formed from (2S,3S)-β-methyl tryptophan and D-erythrose-4-phosphate rsc.orgrsc.orgrsc.org. StnK2 exhibits specificity for D-erythrose-4-phosphate as an aldehyde substrate and demonstrates R-specificity for the newly generated chiral center rsc.org.

StnR: This enzyme is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent aminotransferase involved in the biosynthesis of β-methyltryptophan, a key intermediate in the streptonigrin pathway researchgate.net. It catalyzes a transamination reaction between L-tryptophan and β-methyl indolepyruvate researchgate.net. Importantly, (2S,3S)-β-methyltryptophan has been confirmed as the biosynthetic intermediate, revising earlier hypotheses that suggested (2S,3R)-β-methyltryptophan researchgate.net.

Proposed Biosynthetic Pathway of Streptonigrin

The proposed biosynthetic pathway for streptonigrin commences with tryptophan, which undergoes modifications, including C-methylation, to yield β-methyltryptophan researchgate.netasm.org. Subsequently, a β-carboline intermediate is formed through a Pictet–Spengler reaction catalyzed by StnK2 rsc.orgrsc.orgrsc.org. Further steps involve the production of lavendamycin, which is then methylated by StnF2 and oxidatively cleaved by the StnB1/B2 dioxygenase system nih.govacs.org. Tailoring enzymes such as StnA and StnQ2 perform de-esterification and additional methylation, respectively, leading to the final streptonigrin structure researchgate.netresearchgate.net. The pathway is characterized by a series of intricate tailoring steps, including methylation and oxidative cleavage, which ultimately result in the highly functionalized aminoquinone alkaloid nih.govacs.org.

Table 1: Key Enzymes in Streptonigrin Biosynthesis and Their Proposed Functions

| Enzyme | Class/Type | Primary Function | References |

| StnA | α/β-hydrolase | De-esterifies intermediate products; hydrolyzes methyl ester groups. | researchgate.netresearchgate.netnih.gov |

| StnQ2 | Methyltransferase | Methylates hydroxyl and carboxyl groups on the streptonigrin skeleton. | researchgate.netresearchgate.net |

| StnF2 | Methyltransferase | Catalyzes a cryptic methylation of lavendamycin. | nih.govacs.org |

| StnB1/B2 | Dioxygenase | Catalyzes regiospecific cleavage of the N–C8′ bond in the indole ring of methyl ester of lavendamycin. | nih.govacs.org |

| StnK2 | Pictet–Spenglerase | Catalyzes the formation of a tetrahydro-β-carboline scaffold from β-methyl tryptophan and D-erythrose-4-phosphate. | rsc.orgrsc.orgrsc.org |

| StnR | Aminotransferase | Catalyzes transamination for the biosynthesis of β-methyltryptophan. | researchgate.net |

Generation of Novel Streptonigrin-Type Alkaloids via Genetic Manipulation

The targeted genetic manipulation of the streptonigrin biosynthetic machinery offers a promising avenue for the creation of novel streptonigrin-type alkaloids. For instance, the construction of a double mutant lacking both stnA and stnQ2 (ΔstnA/Q2) in Streptomyces flocculus led to the production of a novel streptonigrin derivative, designated streptonigramide nih.govtandfonline.com. The structure of streptonigramide has been elucidated through extensive spectroscopic analyses, and its proposed biosynthetic pathway has also been described nih.govtandfonline.com. This achievement underscores the potential for engineering the pathway to yield analogues with potentially modified or enhanced pharmacological properties by altering the activity or expression of specific biosynthetic enzymes nih.govacs.orgrsc.org. Furthermore, investigations into the substrate selectivity of enzymes like StnK2 provide opportunities for precursor-directed pathway engineering, enabling the generation of diverse streptonigrin derivatives rsc.org.

Table 2: Novel Streptonigrin Derivative Generated via Genetic Manipulation

| Derivative | Genetic Manipulation | Producing Strain / Condition | Key Observation | References |

| Streptonigramide | ΔstnA/stnQ2 mutant | Streptomyces flocculus CGMCC 4.1223 | Production of a novel streptonigrin derivative, streptonigramide, with established structure and proposed pathway. | nih.govtandfonline.com |

Compound Names Mentioned:

Streptonigrin (STN)

Streptonigramide

Lavendamycin

Oxoproopaline D

Oxoproopaline G

Oxoproopaline H

Structure Activity Relationship Sar Studies of Streptonigrin and Analogues

Impact of Substituent Patterns on Streptonigrin's Biological Profile

The biological profile of Streptonigrin (B15502) is significantly modulated by the nature and position of substituents on its core structure. SAR studies have indicated that while the quinoline-quinone (AB ring system) is paramount for anticancer potency, the substituents on the C (pyridyl) and D (phenyl) rings have differential effects depending on the biological assay and cell type researchgate.net.

Pyridyl and Phenyl Moieties: For murine cancer cell lines, the pyridyl and substituted phenyl moieties are not strictly essential for activity. However, in human cancer cell lines, these groups have been shown to enhance anticancer activity researchgate.net.

Isoquinoline (B145761) Analogues: Investigations into isoquinoline analogues, where the quinoline (B57606) ring B is replaced by isoquinoline, revealed specific trends. For antibacterial activity, isoquinoline derivatives were generally less potent than their quinoline counterparts. However, analogues with benzyl (B1604629) and nitrophenyl substituents at the 1-position of the isoquinoline ring exhibited higher antibacterial activity compared to phenyl-substituted analogues nih.govacs.orgebi.ac.uk. In contrast, for root-growth inhibition assays, many isoquinoline analogues demonstrated activity comparable to or even exceeding that of Streptonigrin, with 1-nitrophenylisoquinolines being particularly potent nih.govacs.orgebi.ac.uk.

NQO1 Activity: Studies evaluating the impact of substituents on NAD(P)H:quinone oxidoreductase 1 (NQO1) activity, a key enzyme involved in quinone metabolism, showed that the type of substituent on the quinoline ring influences this interaction. For instance, in a series of 5,8-quinolinediones, the NQO1 activity was observed to be highest with a propyl substituent, followed by chloride, ethyl, and trifluoromethoxy substituents mdpi.com.

Table 1: Structure-Activity Relationship of Streptonigrin Analogues

| Analogue Description | Key Structural Modification | Relative Antibacterial Activity (vs. Streptonigrin) | Relative Root-Growth Inhibition Activity (vs. Streptonigrin) | Reference(s) |

| Streptonigrin (Reference) | Quinoline-5,8-dione core with amino group and substituted phenyl-pyridine moieties. | 1.0 | 1.0 | nih.govacs.orgebi.ac.uk |

| Isoquinoline Analogues (Phenyl at C1) | Replacement of Quinoline ring B with Isoquinoline; Phenyl group at C1 of Isoquinoline. | Lower | Comparable/Higher | nih.govacs.orgebi.ac.uk |

| Isoquinoline Analogues (Nitrophenyl at C1) | Replacement of Quinoline ring B with Isoquinoline; Nitrophenyl group at C1 of Isoquinoline. | Higher than Phenyl analogues | Most Active | nih.govacs.orgebi.ac.uk |

| Isoquinoline Analogues (Benzyl at C1) | Replacement of Quinoline ring B with Isoquinoline; Benzyl group at C1 of Isoquinoline. | Higher than Phenyl analogues | Comparable/Higher | nih.govacs.orgebi.ac.uk |

| 7-amino-quinoline-5,8-dione core | Essential pharmacophore for activity. | Essential | Essential | researchgate.netdovepress.comguidetopharmacology.org |

| Analogue NSC76919 | Differs from SN in the aromatic ring next to the bicyclic quinoline ring and replacement of a –COOH group by an ester. | Not specified | Not specified | nih.govacs.org |

| Analogue NSC45384 | Differs from SN in the aromatic ring next to the bicyclic quinoline ring and replacement of a –COOH group by an ester. | Not specified | Not specified | nih.govacs.org |

Advanced Analytical and Experimental Methodologies in Streptonigrin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive structure of streptonigrin (B15502) and its biosynthetic intermediates has been established and confirmed through the application of several spectroscopic methods. These techniques provide detailed information about the molecular formula, connectivity, and three-dimensional arrangement of atoms.

Initial structural determination relied on a combination of spectral analysis and chemical degradation studies, with the structure later being confirmed by X-ray crystallography. nih.gov Modern spectroscopic methods provide a more detailed and rapid means of characterization. High-resolution mass spectrometry (HR-MS) is routinely used to determine the precise molecular formula of streptonigrin and its derivatives. researchgate.net For streptonigrin, positive-mode electrospray-ionization mass spectrometry (ESI-MS) shows a pseudo-molecular ion peak at a mass-to-charge ratio (m/z) of 529.135 [M+Na]⁺, corresponding to the molecular formula C₂₅H₂₂N₄O₈. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic connectivity. One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) experiments such as Heteronuclear Single Quantum Coherence (HSQC), are used to assign proton and carbon signals. nih.gov For instance, the ¹H-NMR spectrum of streptonigrin shows characteristic signals for its methyl and methoxy (B1213986) groups, as well as aromatic protons. nih.gov The ¹³C-NMR spectrum reveals 25 distinct carbon signals. nih.govresearchgate.net Advanced techniques, including ¹⁵N NMR, have been employed to assign the nitrogen atoms within the structure, which is crucial for understanding metal complexation. researchgate.net Dynamic ¹H NMR spectroscopy has been used to determine the solution conformation, showing that rings A, B, and C are coplanar, stabilized by an intramolecular hydrogen bond. researchgate.netnih.gov

X-ray crystallography provided the first definitive three-dimensional structure of streptonigrin, confirming the connectivity established by other methods and revealing the spatial arrangement of its four-ring system. nih.govwhiterose.ac.uk Ultraviolet-visible (UV-Vis) spectroscopy is also used for characterization, with streptonigrin showing maximum absorption in methanol (B129727) at wavelengths of 248 nm and 375-380 nm. nih.gov

Table 1: Selected ¹H and ¹³C NMR Spectral Data for Streptonigrin

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 3 | 9.01 (d, J=8.38 Hz) | 126.3 | nih.gov |

| 4 | 8.37 (d, J=8.4 Hz) | 134.1 | nih.gov |

| 5″ | 6.68 (d, J=7.5 Hz) | 105.2 | nih.gov |

| 6″ | 6.72 (d, J=7.4 Hz) | 125.4 | nih.gov |

| 8' (CH₃) | 2.38 (s) | 17.5 | nih.gov |

| 7″ (OCH₃) | 3.84 (s) | 60.7 | nih.gov |

| 8″ (OCH₃) | 3.88 (s) | 56.1 | nih.gov |

| 9 (OCH₃) | 3.97 (s) | 60.3 | nih.gov |

Biochemical Assays for Enzyme Activity and Molecular Interaction Profiling

Understanding the biosynthesis of streptonigrin requires the characterization of the enzymes involved in its complex assembly line. Biochemical assays are crucial for determining the specific function and substrate specificity of these enzymes. The entire biosynthetic gene cluster (stn) from S. flocculus, containing 48 genes, has been identified. nih.govtandfonline.com

Key enzymes that have been characterized through biochemical assays include:

StnK2 (Pictet-Spenglerase): This enzyme was biochemically characterized as a Pictet-Spenglerase. rsc.org It catalyzes the formation of a tetrahydro-β-carboline scaffold from (2S,3S)-β-methyl tryptophan and D-erythrose-4-phosphate, a key step in forming the core structure of streptonigrin. tandfonline.comrsc.org Assays have shown that StnK2 can tolerate alterations to the tryptophan substrate but is specific for D-erythrose-4-phosphate as the aldehyde substrate. rsc.org

StnF2 (Methyltransferase): This enzyme was identified as a leucine (B10760876) carboxyl methyltransferase. nih.gov In vitro assays confirmed its role in the cryptic methylation of lavendamycin (B1674582), a known intermediate in the streptonigrin pathway. nih.govacs.org

StnB1/B2 (Dioxygenase): This two-component enzyme system, containing a [2Fe–2S]²⁺ cluster, was biochemically characterized as an aromatic ring dioxygenase. nih.govacs.org It performs a specific cleavage of the N–C8′ bond within the indole (B1671886) ring of the methyl ester of lavendamycin. nih.govacs.org

StnA (α/β-hydrolase) and StnQ2 (Methyltransferase): The functions of these tailoring enzymes have been investigated. tandfonline.comresearchgate.net StnA exhibits hydrolytic activity, while StnQ2 is involved in methylation steps. tandfonline.comresearchgate.net

StnR (Aminotransferase): This enzyme has been biochemically confirmed to catalyze the transamination reactions necessary for the formation of both (2S,3R)-β-MeTrp and (2S,3S)-β-MeTrp, which are precursors in the pathway. researchgate.net

Beyond biosynthesis, biochemical assays are used to profile the interaction of streptonigrin with protein targets. For example, streptonigrin has been identified as an inhibitor of SUMO-specific protease 1 (SENP1) and transglutaminase-2, with IC₅₀ values determined through enzymatic activity assays. tandfonline.comacs.orgmdpi.com Surface plasmon resonance (SPR) has also been used to measure the binding affinity and kinetics of streptonigrin to its protein targets, such as the approximately 0.7 μM dissociation constant (Kd) for its interaction with transglutaminase 2. mdpi.com

Genetic Engineering and Mutagenesis for Biosynthetic Pathway Elucidation

Genetic engineering, particularly gene inactivation or "knockout" experiments, has been a cornerstone in deciphering the streptonigrin biosynthetic pathway. By systematically disabling specific genes within the stn cluster and analyzing the resulting metabolites (or lack thereof), researchers can deduce the function of the encoded enzyme. acs.org

The identification of the 48-gene stn cluster was accomplished through genome scanning of the producer organism, S. flocculus, and confirmed by a series of gene inactivations. nih.govacs.org This approach has been instrumental in proposing the complete biosynthetic pathway and determining the sequence of enzymatic steps. acs.org

Key findings from genetic engineering studies include:

Identification of Intermediates: Inactivation of the stnB1 gene, which encodes a subunit of the dioxygenase, led to the accumulation of lavendamycin, confirming it as a key intermediate in the pathway. tandfonline.com

Functional Elucidation of Tailoring Enzymes: The creation of a double mutant, ΔstnA/Q2, by inactivating the genes for the hydrolase StnA and the methyltransferase StnQ2, resulted in the production of a novel streptonigrin derivative named streptonigramide. tandfonline.comresearchgate.net The structural analysis of this new compound provided further insights into the roles of StnA and StnQ2. tandfonline.com

Clarifying Precursor Biosynthesis: Inactivation of the aminotransferase gene stnR in S. flocculus led to the creation of the WJN-1 mutant, which abolished streptonigrin production. researchgate.net This genetic evidence, combined with biochemical data, confirmed the essential role of StnR in synthesizing the β-methyltryptophan precursor. researchgate.net Similarly, inactivation of stnQ1 was crucial in demonstrating that (2S,3S)-β-MeTrp, not its (2S,3R) isomer, is the direct precursor for the main streptonigrin scaffold. researchgate.net

These genetic manipulation techniques, combined with chemical analysis of the resulting mutants, provide a powerful platform for understanding complex biosynthetic pathways and offer a strategy for generating novel streptonigrin analogues through "precursor-directed pathway engineering". rsc.org

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational methods, especially molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the interaction between streptonigrin and its biological targets at a molecular level. These in silico techniques complement experimental data by providing structural insights into binding modes and affinities.

Molecular docking studies have been performed to model the binding of streptonigrin to several proteins:

Peptidyl Arginine Deiminase 4 (PAD4): Streptonigrin was identified as a potent inhibitor of PAD4. hilarispublisher.com Molecular docking simulations were used to predict its binding conformation within the PAD4 active site, showing a binding affinity of -7.2 kcal/mol and highlighting key hydrophobic contacts. hilarispublisher.com

SUMO-specific Protease 1 (SENP1): Docking studies, guided by NMR data, were used to model the interaction between streptonigrin and SENP1. acs.org The models suggested that streptonigrin binds to the surface where SUMO1 interacts, thereby disrupting the SENP1–SUMO1 complex. acs.org

Transglutaminase 2 (TGase 2): Computational modeling identified a binding pocket for streptonigrin within the N-terminal β-sandwich domain of TGase 2 (amino acids 95–116). mdpi.com This was corroborated by mass spectrometry analysis. mdpi.com

Histone Methyltransferases (HMTases): Virtual screening and molecular docking identified streptonigrin as a potential inhibitor of HMTases. biorxiv.org The docking results indicated that streptonigrin has a preferential binding affinity for the H3K4 HMTase NSD3. biorxiv.org

These studies use programs like AutoDock Vina to calculate binding affinities and LigPlot to visualize the interactions, such as hydrogen bonds and hydrophobic contacts. hilarispublisher.com The results from these computational models help to rationalize the biological activity of streptonigrin and guide the design of new, more selective analogues. hilarispublisher.comresearchgate.net

Table 2: Selected Molecular Docking Studies of Streptonigrin with Protein Targets

| Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Findings | Reference |

|---|---|---|---|---|

| Peptidyl Arginine Deiminase 4 (PAD4) | AutoDock Vina | -7.2 | Binds in the active site, forming fewer hydrophobic contacts than other inhibitors despite higher hydrophobicity. | hilarispublisher.com |

| Transglutaminase 2 (TGase 2) | Discovery Studio v. 4.5 | Not explicitly stated | Binds to the N-terminal β-sandwich domain (aa 95–116), remote from the active site. | mdpi.com |

| Histone Methyltransferase (NSD3) | Not explicitly stated | Not explicitly stated | Showed preferential binding affinity for NSD3 over other HMTases. | biorxiv.org |

| SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina | -7.9 | Predicted to have strong binding affinity to the viral protease. | mdpi.com |

In Vitro Assays for DNA Damage Assessment

A primary mechanism of streptonigrin's biological activity is its ability to induce DNA damage. researchgate.net Various in vitro assays are employed to quantify and characterize this genotoxic effect.

The Comet Assay , or single-cell gel electrophoresis, is a widely used and sensitive technique for detecting DNA strand breaks in individual cells. utad.pttandfonline.comresearchgate.net In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of damage. tandfonline.com The comet assay has been used to demonstrate the genotoxicity of streptonigrin in various cell types, including human peripheral blood mononuclear cells and Drosophila melanogaster neuroblast cells. utad.ptresearchgate.netmutagenesisambiental.com The assay can be modified with enzymes like formamidopyrimidine-DNA glycosylase (FPG) to specifically detect oxidized purine (B94841) bases, providing more detailed insight into the nature of the DNA damage. tandfonline.comresearchgate.net

Other in vitro assays used to assess streptonigrin-induced DNA damage include:

Plasmid Nicking Assays: These assays use purified plasmid DNA to demonstrate direct DNA cleavage. pnas.org Incubation of plasmid DNA with streptonigrin, a reducing agent like dithiothreitol (B142953) (DTT), and iron (Fe²⁺) leads to the conversion of supercoiled plasmid to nicked and linear forms, which can be visualized by gel electrophoresis. pnas.orgnih.gov These experiments have been crucial in demonstrating that the DNA-damaging activity requires oxygen and iron and that it can occur without the release of diffusible reactive oxygen species (ROS) like hydrogen peroxide. pnas.orgnih.gov

Topoisomerase II Cleavage Assays: Streptonigrin has been shown to induce DNA cleavage by mammalian topoisomerase II in a concentration-dependent manner, indicating that it can act as a topoisomerase poison. caymanchem.com

Micronucleus Test: This test is used to detect chromosomal damage by measuring the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. oup.com

These assays collectively demonstrate that streptonigrin's genotoxicity is mediated by a complex mechanism involving the chelation of metal ions, reductive activation of its quinone moiety, and the generation of DNA-damaging radicals directly on the DNA strand. researchgate.netnih.gov

Future Research Trajectories and Emergent Applications for Streptonigrin Based Compounds

Rational Design and Synthesis of Next-Generation Streptonigrin (B15502) Analogues with Tuned Biological Profiles

A primary obstacle in the clinical use of streptonigrin has been its toxicity, including severe bone marrow depression. nih.govresearchgate.net Modern medicinal chemistry is focused on overcoming this limitation through the rational design of analogues that retain or enhance therapeutic efficacy while reducing harmful effects. nih.govtandfonline.com The goal is to create structurally related compounds that possess the desired biological activities with minimal or no toxicity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this effort. Research has shown that the 7-amino-quinoline-5,8-dione core of streptonigrin is a highly potent pharmacophore. acs.org By synthesizing a variety of analogues, including truncated versions and those with modifications on the A, B, C, and D rings, scientists can probe the contribution of each part of the molecule to its activity and toxicity. nih.govnih.gov For example, studies on simple bicyclic analogues related to the AB ring system of streptonigrin have demonstrated a direct relationship between the compounds' reduction potentials and their rate of DNA degradation. nih.gov

Recent breakthroughs in total synthesis have made the creation of these complex analogues more feasible. acs.orgnih.gov Advanced synthetic routes, such as those employing ring-closing metathesis, allow for the late-stage assembly of the core tetracyclic framework. acs.orgacs.org This approach is highly advantageous as it permits the derivatization of each ring system before their final convergence, enabling the efficient creation of a diverse library of druglike, late-stage analogues to address the pharmacological limitations of the parent compound. acs.orgnih.govacs.org

| Analogue/Derivative | Key Structural Modification | Observed Property/Significance | Reference |

|---|---|---|---|

| Streptonigrin Methyl Ester | Esterification of the carboxylic acid | Found to be less toxic than streptonigrin while maintaining antitumor effectiveness. | nih.gov |

| Demethylstreptonigrin | Removal of a methyl group | Elicited weak antibacterial activity, demonstrating the role of specific functional groups. | nih.gov |

| Streptonigrin Amide/Hydrazide | Modification of the carboxylic acid | Showed cytocidal activity against L5178Y cells but lost most antibacterial activity. | nih.gov |

| 2-(o-nitrophenyl)-5,8-quinolinediones | Mimics portions of the streptonigrin structure | Induced rapid single-strand cleavage of DNA, correlating with antitumor activity. | researchgate.net |

| Bicyclic Quinones (AB ring system analogues) | Simplified structures focusing on the quinone core | Established a quantitative link between reduction potential and the rate of DNA degradation. | nih.gov |

Elucidation of Further Intricate Mechanistic Details in Diverse Biological Contexts

While it is well-established that streptonigrin's cytotoxicity involves DNA damage, recent research has unveiled a more complex and nuanced mechanism of action. pnas.orgaacrjournals.org A key finding is its "stealth" approach to killing bacteria. Unlike other redox-cycling agents that release reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide into the cell, streptonigrin appears to generate a highly reactive, DNA-damaging ferryl species while it is bound to iron and adjacent to DNA. pnas.orgresearchgate.net This localized action prevents the release of free ROS, thereby avoiding the activation of cellular stress responses like OxyR and SoxRS, which would otherwise protect the cell. pnas.orgresearchgate.net This unique mechanism helps explain why streptonigrin is bactericidal, whereas many other ROS-generating agents are merely bacteriostatic. pnas.org

Beyond DNA damage, streptonigrin interacts with and inhibits several key cellular enzymes, opening new avenues for its therapeutic application. nih.gov

Peptidyl Arginine Deiminase 4 (PAD4): Streptonigrin is a potent and selective irreversible inhibitor of PAD4, an enzyme implicated in autoimmune diseases and cancer. nih.govnih.gov The 7-amino-quinoline-5,8-dione core has been identified as crucial for this activity. acs.org

SUMO-specific Protease 1 (SENP1): It has been identified as an inhibitor of SENP1, an enzyme that regulates the stability of Hypoxia-Inducible Factor 1α (HIF1α), a key player in tumor angiogenesis. acs.orgnih.gov By inhibiting SENP1, streptonigrin can reduce HIF1α levels, suggesting a mechanism for its anti-angiogenic effects. acs.orgnih.gov

β-catenin/Tcf Signaling: In certain cancer cells, streptonigrin has been shown to inhibit the β-catenin/Tcf signaling pathway. nih.govresearchgate.net It can interfere with the formation of the β-catenin/Tcf-DNA complex, potentially by suppressing upstream GSK-3β phosphorylation, thereby preventing β-catenin from acting as a transcription activator. nih.gov

Potential for Bioengineering Approaches in Enhanced Production or Novel Derivative Synthesis

The natural production of streptonigrin by Streptomyces flocculus is inefficient, with fermentation yielding low titers of the compound. acs.org This scarcity presents a significant bottleneck for both research and potential clinical development. Bioengineering offers powerful strategies to overcome this challenge. nih.govmanchester.ac.uknih.gov

Metabolic engineering of Streptomyces strains is a promising approach to enhance production. nih.govmanchester.ac.uk This can involve optimizing precursor supply, removing metabolic bottlenecks, and overexpressing key regulatory genes within the native producer. nih.gov Furthermore, the advent of synthetic biology and genome mining has enabled the heterologous expression of entire natural product biosynthetic gene clusters (BGCs) in more amenable host organisms. nih.govbohrium.comresearchgate.net By transferring the streptonigrin BGC into a genetically optimized host, such as Streptomyces coelicolor, it may be possible to achieve significantly higher yields and simplify the purification process. nih.govresearchgate.net

This bioengineering toolkit also opens the door to creating novel streptonigrin derivatives. By manipulating the biosynthetic pathway—for example, by knocking out specific genes or introducing genes from other pathways—it is possible to generate new analogues that cannot be easily accessed through chemical synthesis. This approach, often called "mutasynthesis" or combinatorial biosynthesis, could rapidly generate a library of novel compounds for biological screening. nih.gov Advances in cloning and engineering BGCs provide the necessary tools to activate these silent or cryptic gene clusters and modify their enzymatic assembly lines to produce new chemical entities. nih.gov

Exploring New Pharmacological Applications Based on Fundamental Mechanistic Discoveries

The expanding knowledge of streptonigrin's molecular targets is revealing new therapeutic possibilities beyond its original consideration as a general antitumor agent. nih.govnih.govtandfonline.com The ability to rationally design analogues with improved safety profiles allows for the exploration of these new applications.

The potent and selective inhibition of PAD4 suggests that streptonigrin-based compounds could be developed as therapeutics for inflammatory and autoimmune diseases where PAD4 is known to play a pathogenic role. nih.govnih.gov Similarly, its inhibitory action on SENP1 and the subsequent reduction of HIF1α protein levels point to a potential role in targeting tumor angiogenesis, a critical process for cancer growth and metastasis. acs.orgnih.gov The inhibition of β-catenin signaling provides another distinct mechanism to combat cancers that are dependent on this pathway. nih.gov

Q & A

Q. What are the primary mechanisms through which streptonigrin exerts its anticancer effects?

Streptonigrin acts via multiple pathways:

- DNA damage : It intercalates into DNA and induces single-strand breaks through reactive oxygen species (ROS) generated via superoxide radical anions and hydroxyl radicals .

- Enzyme inhibition : It irreversibly inhibits PAD4 (IC₅₀ ~33-fold lower than Cl-amidine) and selectively targets SENP1 (IC₅₀ = 0.518 μM) over other SUMO proteases, disrupting post-translational modifications critical for cancer progression .

- Pathway modulation : At low concentrations (1 nM), it promotes heterochromatin formation via HP1α co-localization, altering chromatin structure without cytotoxicity. At higher doses (>1 μM), it triggers apoptosis by downregulating β-catenin/Tcf signaling via GSK-3β phosphorylation suppression .

Q. How can researchers validate streptonigrin's interaction with target proteins like SENP1?

Methodologies include:

- NMR spectroscopy : Mapping chemical shift perturbations to identify binding interfaces (e.g., streptonigrin binds SENP1 at the SUMO interaction site) .

- Site-directed mutagenesis : Testing aromatic residues (e.g., Trp465, Tyr472) critical for π-stacking interactions with streptonigrin .

- FRET assays : Quantifying enzymatic inhibition kinetics using fluorescently labeled substrates .

Q. What experimental models are suitable for studying streptonigrin's biosynthetic pathway?

- Genetic inactivation : Knockout of stnB1 (encoding a dioxygenase) in Streptomyces spp. to identify intermediates like lavendamycin .

- Bioinformatics : Analyzing the 48-gene stn cluster to predict enzymatic steps, coupled with LC-MS/MS for intermediate characterization .

- In vitro reconstitution : Purifying enzymes like StnK2 (a Pictet-Spenglerase) to validate β-carboline moiety formation .

Advanced Research Questions

Q. How can contradictory data on streptonigrin's cytotoxicity at varying concentrations be resolved?

- Dose-response profiling : Use viability assays (e.g., MTT) and proliferation markers (e.g., Ki67) across concentrations (1 nM–10 μM) in HeLa or 3T3 cells .

- Heterochromatin markers : Quantify HP1α foci and DNA compaction via Hoechst 33258 staining at low doses (1 nM) .

- Pathway-specific inhibitors : Co-treatment with ROS scavengers (e.g., NAC) or β-catenin activators to isolate mechanisms .

Q. What strategies are proposed to mitigate streptonigrin's toxicity in therapeutic applications?

- Targeted delivery : Utilize nanoparticles or liposomes for passive accumulation in tumor vasculature .

- Prodrug design : Modify solubility via esterification or PEGylation while retaining SENP1/PAD4 inhibition .

- Combination therapy : Pair with antioxidants (e.g., catalase) to reduce off-target ROS damage .

Q. How does streptonigrin induce p53-dependent apoptosis, and how can this be leveraged in resistant cancers?

- p53 profiling : Compare apoptosis in wild-type (SH-SY5Y) vs. mutant p53 (SH-SY5Y-5.6) cells using flow cytometry and caspase-3 activation assays .

- Transcriptomic analysis : RNA-seq to identify p53-regulated genes (e.g., BAX, PUMA) upregulated post-treatment .

- Synergy studies : Test streptonigrin with MDM2 inhibitors to enhance p53 activation in resistant models .

Q. What methodologies elucidate streptonigrin's metal-dependent DNA binding?

- Spectrophotometric titration : Monitor spectral shifts (e.g., 350–500 nm) with Zn²⁺/Cu²⁺ to determine 1:1 binding stoichiometry .

- Gel permeation chromatography : Analyze DNA-streptonigrin-Zn²⁺ complexes at varying molar ratios (5–10 Zn²⁺ per antibiotic molecule) .

- Circular dichroism : Assess conformational changes in DNA duplexes upon metal-coordinated streptonigrin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.